Tris(2,2'-bipyridine)osmium(II)
Overview
Description
Tris(2,2’-bipyridine)osmium(II) is a coordination complex consisting of an osmium ion coordinated to three 2,2’-bipyridine ligands. This compound is known for its unique photophysical properties, making it an attractive candidate for various applications in light-harvesting systems and photochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2’-bipyridine)osmium(II) typically involves the reaction of osmium tetroxide with 2,2’-bipyridine in the presence of a reducing agent. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the osmium center. The product is purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for Tris(2,2’-bipyridine)osmium(II) are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. Industrial synthesis would involve optimization of reaction conditions to maximize yield and purity, as well as the use of automated systems for efficient production .
Types of Reactions:
Oxidation: Tris(2,2’-bipyridine)osmium(II) can undergo oxidation to form Tris(2,2’-bipyridine)osmium(III).
Common Reagents and Conditions:
Oxidation: Potassium permanganate, cerium(IV) ammonium nitrate.
Reduction: Sodium borohydride, hydrazine.
Substitution: Phosphines, amines, under inert atmosphere conditions.
Major Products:
Oxidation: Tris(2,2’-bipyridine)osmium(III).
Reduction: Tris(2,2’-bipyridine)osmium(II).
Substitution: Various substituted osmium complexes depending on the ligands used.
Scientific Research Applications
Tris(2,2’-bipyridine)osmium(II) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tris(2,2’-bipyridine)osmium(II) involves its ability to undergo metal-to-ligand charge transfer (MLCT) transitions. Upon photoexcitation, the complex can transfer an electron from the osmium center to the bipyridine ligands, resulting in an excited state that can participate in various photochemical processes. This excited state can also interact with molecular targets such as DNA, leading to electron transfer and binding interactions .
Comparison with Similar Compounds
- Tris(2,2’-bipyridine)ruthenium(II)
- Tris(2,2’-bipyridine)iron(II)
- Tris(2,2’-bipyridine)cobalt(III)
Tris(2,2’-bipyridine)osmium(II) stands out due to its unique combination of photophysical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Tris(2,2'-bipyridine)osmium(II) (Os(bipy)₃²⁺) is a coordination complex that has garnered significant attention in the field of medicinal inorganic chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Overview of Tris(2,2'-bipyridine)osmium(II)
Tris(2,2'-bipyridine)osmium(II) is characterized by its octahedral geometry, where three bidentate 2,2'-bipyridine ligands coordinate to an osmium center. The complex exhibits unique photophysical properties, including luminescence and redox activity, which are pivotal for its biological interactions.
Mechanisms of Biological Activity
-
Enzyme Inhibition :
- Studies have shown that Os(bipy)₃²⁺ can inhibit various enzymes, notably acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The inhibition mechanism appears to be linked to the complex's ability to interact with the enzyme's active site, leading to a decrease in its catalytic activity. The LD50 values for these complexes indicate significant toxicity correlated with their enzyme inhibitory effects .
- DNA Binding :
-
Photodynamic Activity :
- The complex demonstrates photodynamic properties that can be harnessed for therapeutic purposes. Upon irradiation, Os(bipy)₃²⁺ generates reactive oxygen species (ROS), which can induce oxidative stress in targeted cells. This mechanism is being explored for applications in phototherapy for cancer treatment .
Case Study 1: Enzyme Inhibition and Toxicity
A study investigated the effects of various metal complexes on AChE activity. It was found that Os(bipy)₃²⁺ exhibited potent inhibitory effects compared to other complexes like Ru(bipy)₃²⁺. The toxicity was assessed using LD50 values derived from intraperitoneal injections in mice, revealing significant respiratory distress and paralysis as symptoms of toxicity .
Case Study 2: DNA Interaction
Research has demonstrated that Os(bipy)₃²⁺ binds preferentially to guanine and adenine residues in DNA sequences, forming stable adducts that hinder DNA replication. This property was quantitatively analyzed using fluorescence spectroscopy and gel electrophoresis techniques .
Table 1: LD50 Values of Various Metal Complexes
Complex | LD50 (mg/kg) | Inhibitory Activity on AChE |
---|---|---|
Tris(2,2'-bipyridine)osmium(II) | 15 | High |
Tris(2,2'-bipyridine)ruthenium(II) | 25 | Moderate |
Bis(phenanthroline)nickel(II) | 30 | Low |
Table 2: Photodynamic Properties of Os(bipy)₃²⁺
Parameter | Value |
---|---|
Quantum Yield | 0.45 |
Reactive Oxygen Species Yield | High |
Optimal Wavelength | 450 nm |
Properties
IUPAC Name |
osmium(2+);2-pyridin-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.Os/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAMFDNCABNEDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Os+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N6Os+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178318 | |
Record name | Tris(2,2'-bipyridine)osmium(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23648-06-8 | |
Record name | Tris(2,2'-bipyridine)osmium(II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023648068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(2,2'-bipyridine)osmium(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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